Lipophilicity and Molecular Weight by Halogen Type
Within the 2‑X‑thiazol‑4‑yl‑methanamine series (X = H, F, Cl, Br, CH₃), the chlorine substituent provides a central log P value (XLogP3‑AA = 0.0) and molecular weight (148.6 Da) [REFS‑1]. The 2‑fluoro analog is more polar (XLogP3‑AA ≈ −0.1; MW 132.2 Da) while the 2‑bromo analog is more lipophilic (XLogP3‑AA = 0.9; MW 193.1 Da) [REFS‑2]. The 2‑methyl analog (XLogP3‑AA = 0.2; MW 128.2 Da) and the unsubstituted parent (MW 114.2 Da) both lack the synthetic handle for downstream cross‑coupling [REFS‑1].
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.0; MW = 148.61 Da (CAS 139425‑75‑5) |
| Comparator Or Baseline | 2‑F: XLogP3‑AA ≈ −0.1, MW 132.2 Da; 2‑Br: XLogP3‑AA = 0.9, MW 193.1 Da; 2‑CH₃: XLogP3‑AA = 0.2, MW 128.2 Da; 2‑H: MW 114.2 Da |
| Quantified Difference | Log P range across series: −0.1 to 0.9; MW range: 114‑193 Da; chloro sits at the median for both parameters |
| Conditions | Computed descriptors (PubChem XLogP3‑AA, Cactvs‑derived MW); no experimental log P data available for the free base |
Why This Matters
When a medicinal chemistry programme requires a balance between aqueous solubility and membrane permeability, the chloro analog avoids the extreme polarity of the fluoro compound and the excessive lipophilicity of the bromo analog, thereby maintaining fragment‑like physicochemical space.
- [1] PubChem CID 45121823 (2‑chloro); CID 18467479 (2‑methyl); ChemSpider (2‑fluoro, 2‑bromo). View Source
- [2] AKSci catalog: (2‑Fluorothiazol‑4‑yl)methanamine MW 132.16; PubChem CID 53302063: (2‑Bromothiazol‑4‑yl)methanamine XLogP3‑AA = 0.9. View Source
